molecular formula C14H20N6O2S B2488958 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide CAS No. 2202168-72-5

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide

カタログ番号: B2488958
CAS番号: 2202168-72-5
分子量: 336.41
InChIキー: ORQCJMAZLNCYKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C14H20N6O2S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-18(23(2,21)22)11-8-19(9-11)13-7-6-12-15-16-14(20(12)17-13)10-4-3-5-10/h6-7,10-11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQCJMAZLNCYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in oncology. This compound is part of a class of triazolo-pyridazine derivatives, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, presenting detailed findings from various studies, case analyses, and relevant data tables.

Chemical Structure and Properties

The molecular structure of this compound is complex and features multiple functional groups that contribute to its biological activity. Its molecular formula is C17H19N7O2SC_{17}H_{19}N_7O_2S with a molecular weight of approximately 354.385 Da. The compound appears as a pale yellow solid with a melting point of 188–189 °C.

Structural Features

FeatureDescription
Core Structure Contains a triazolo-pyridazine scaffold
Functional Groups Includes azetidine and methanesulfonamide moieties
Unique Aspects The cyclobutyl group enhances structural diversity

The primary mechanism of action for this compound involves the inhibition of specific kinases such as c-Met and Pim-1. These kinases are crucial in regulating cell proliferation and survival pathways. By binding to the ATP-binding sites of these kinases, this compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:

Cell LineIC50 (μM)Comments
A5491.06 ± 0.16Significant cytotoxicity observed
MCF-71.23 ± 0.18Comparable to established drugs
HeLa2.73 ± 0.33Moderate efficacy noted

These findings indicate that this compound exhibits potent anti-cancer properties, particularly against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the cyclobutyl group and the triazolo-pyridazine core has been shown to enhance binding affinity to target kinases while minimizing off-target effects. The following points summarize key findings from SAR studies:

  • Cyclobutyl Moiety : Enhances lipophilicity and cellular uptake.
  • Azetidine Ring : Contributes to selective kinase inhibition.
  • Methanesulfonamide Group : Increases solubility and bioavailability.

Case Study 1: c-Met Kinase Inhibition

A study focused on the inhibitory effects of this compound on c-Met kinase revealed an IC50 value comparable to Foretinib (IC50 = 0.090 μM), indicating its potential as a therapeutic agent in targeting c-Met-driven tumors .

Case Study 2: Apoptotic Effects in Cancer Cells

Further investigations demonstrated that treatment with this compound led to late apoptosis in A549 cells and induced G0/G1 phase arrest. This suggests that it not only inhibits cell proliferation but also promotes programmed cell death in cancerous cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。